molecular formula C14H19NO4 B3022861 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde CAS No. 46995-89-5

3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde

Cat. No.: B3022861
CAS No.: 46995-89-5
M. Wt: 265.3 g/mol
InChI Key: JKXHPYSLLHSPDF-UHFFFAOYSA-N
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Description

3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde (MMEB) is an important synthetic intermediate used in the synthesis of various organic compounds. It is a colorless solid with a molecular weight of 241.32 g/mol and a melting point of 68-70°C. MMEB is a versatile compound and has been used in the synthesis of a variety of products including pharmaceuticals, dyes, and agrochemicals.

Scientific Research Applications

1. Cytotoxicity and Apoptotic Studies

Silver(I) complexes with 3-methoxy-4-[2-(morpholine-1-yl)ethoxy]benzaldehyde thiosemicarbazone have been synthesized and evaluated for their cytotoxic activity against human tumor cells. These compounds showed appreciable cytotoxic activity against lung, breast, and triple-negative breast cancer cells. They induce cell death, apoptosis, and mitochondrial membrane depolarization in cancer cells, demonstrating potential as cancer therapeutic agents (Silva et al., 2020).

2. Structural Characterization and Antimicrobial Activities

Synthesis of novel compounds involving 3-methoxy-4-(2-furylcarbonyloxy)-benzaldehyde demonstrated in vitro antioxidant and antimicrobial activities. These compounds, characterized by IR, 1H NMR, 13C NMR, and MS spectral data, were screened against various bacteria, showing potential for antimicrobial applications (Manap, 2021).

3. Synthesis of Polyazomethines and Photophysical Properties

Bis-aldehyde monomers including 3-methoxy-4-(4′-formyl-phenoxy)benzaldehyde were synthesized and polymerized to form poly(azomethine)s. These polymers demonstrated significant electrical conductivity and photoluminescence properties, indicating their potential use in electronic and photonic applications (Hafeez et al., 2019).

Mechanism of Action

There is no available information on the mechanism of action of "3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde" .

Properties

IUPAC Name

3-methoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-17-14-10-12(11-16)2-3-13(14)19-9-6-15-4-7-18-8-5-15/h2-3,10-11H,4-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXHPYSLLHSPDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358001
Record name 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6131-05-1
Record name 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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